Product packaging for Di-Fmoc-L-homocystine(Cat. No.:)

Di-Fmoc-L-homocystine

Cat. No.: B7827247
M. Wt: 712.8 g/mol
InChI Key: NCFXZAOAWVFTCF-HEVIKAOCSA-N
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Description

Di-Fmoc-L-homocystine is a useful research compound. Its molecular formula is C38H36N2O8S2 and its molecular weight is 712.8 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C38H36N2O8S2 B7827247 Di-Fmoc-L-homocystine

Properties

IUPAC Name

(2S)-4-[[(3S)-3-carboxy-3-(9H-fluoren-9-ylmethoxycarbonylamino)propyl]disulfanyl]-2-(9H-fluoren-9-ylmethoxycarbonylamino)butanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C38H36N2O8S2/c41-35(42)33(39-37(45)47-21-31-27-13-5-1-9-23(27)24-10-2-6-14-28(24)31)17-19-49-50-20-18-34(36(43)44)40-38(46)48-22-32-29-15-7-3-11-25(29)26-12-4-8-16-30(26)32/h1-16,31-34H,17-22H2,(H,39,45)(H,40,46)(H,41,42)(H,43,44)/t33-,34-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NCFXZAOAWVFTCF-HEVIKAOCSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC(CCSSCCC(C(=O)O)NC(=O)OCC4C5=CC=CC=C5C6=CC=CC=C46)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)N[C@@H](CCSSCC[C@@H](C(=O)O)NC(=O)OCC4C5=CC=CC=C5C6=CC=CC=C46)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C38H36N2O8S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

712.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis of Poly L Homoallylglycine

The foundational polymer, Poly(L-homoallylglycine), is synthesized through the ring-opening polymerization (ROP) of L-homoallylglycine N-carboxyanhydride (NCA). This method allows for the production of well-defined polypeptides with controlled molecular weights and low polydispersity. The polymerization is typically initiated by a nucleophile, such as a primary amine, which attacks the carbonyl group of the NCA monomer, leading to the opening of the anhydride ring and the propagation of the polypeptide chain.

Key Parameters in the Ring-Opening Polymerization of L-homoallylglycine NCA

Parameter Description
Monomer L-homoallylglycine N-carboxyanhydride
Initiator Primary amines (e.g., n-hexylamine)
Solvent Aprotic solvents (e.g., N,N-dimethylformamide, tetrahydrofuran)

| Control | Leads to polypeptides with controlled molecular weight and narrow molecular weight distribution. |

Synthesis of Functional Thioether Polypeptides Via Thiol Ene Chemistry

Once Poly(L-homoallylglycine) is obtained, its pendant alkene groups are utilized for post-polymerization modification. The thiol-ene reaction is a highly efficient and versatile "click" chemistry reaction that is commonly employed for this purpose. This reaction involves the radical-mediated addition of a thiol (R-SH) across the double bond of the homoallylglycine side chain.

The reaction can be initiated either by photoinitiators upon exposure to UV light or by thermal initiators. This process is highly chemoselective, proceeding rapidly under mild conditions and tolerating a wide range of functional groups on the thiol-containing molecule. This allows for the introduction of a vast array of functionalities onto the polypeptide backbone, thereby creating a library of functional thioether polypeptides with tailored properties.

General Scheme of Thiol-Ene Modification of Poly(L-homoallylglycine)

Poly(L-homoallylglycine) + R-SH --(Initiator)--> Functional Thioether Polypeptide

Examples of Functional Groups Introduced via Thiol-Ene Chemistry

Thiol Compound Introduced Functionality Potential Application
Mercaptoethanol Hydroxyl groups Increased hydrophilicity, sites for further modification
Cysteamine Primary amine groups pH-responsive materials, bioconjugation
Thioglycolic acid Carboxylic acid groups pH-responsive materials, drug conjugation

The resulting functional thioether polypeptides exhibit a range of properties depending on the nature of the appended side chains, including altered solubility, self-assembly behavior, and responsiveness to external stimuli such as pH and temperature. These materials hold promise for various applications, including drug delivery, tissue engineering, and the development of novel biomaterials.

Table of Mentioned Compounds

Compound Name
Di-Fmoc-L-homocystine
Poly(L-homoallylglycine)
L-homoallylglycine N-carboxyanhydride
n-hexylamine
Mercaptoethanol
Cysteamine
Thioglycolic acid

Applications in Peptide and Polypeptide Synthesis Research

Utilization in Solution-Phase Peptide Synthesis

While SPPS is the most common method for peptide synthesis, solution-phase peptide synthesis (SolPS) remains a viable strategy, particularly for the large-scale production of shorter peptides. In SolPS, the peptide is synthesized in a homogenous solution, and purification is performed after each step. google.com

Synthesis of Peptides Containing Non-Canonical Amino Acids

The incorporation of non-canonical amino acids (ncAAs) into peptides is a powerful strategy to create peptidomimetics with enhanced therapeutic properties. researchgate.net Homocystine is a non-canonical amino acid that can be introduced into peptide sequences using Di-Fmoc-L-homocystine. nih.govnih.gov The resulting homocystine-containing peptides can exhibit altered conformations and improved stability compared to their natural cysteine-containing counterparts. biosyn.com

The synthesis of lantibiotics, a class of polycyclic peptide antibiotics containing thioether cross-links, often involves non-canonical amino acids. nih.govucl.ac.uknih.gov While typically formed through post-translational modifications, chemical synthesis provides a route to analogs of these complex molecules. The principles of incorporating protected non-canonical amino acids like this compound are central to these synthetic efforts. ucl.ac.uk The ability to synthetically introduce homocystine allows for the exploration of novel peptide structures with potentially new biological activities. researchgate.netrsc.org

Poly(L-homoallylglycine) Derivatives and Functional Thioether Polypeptides

The synthesis of functional thioether polypeptides is a significant area of research in materials science and biomedicine, owing to the versatile properties that can be imparted by the thioether linkage and the appended functional groups. The primary route to these materials involves a two-stage process: the synthesis of a reactive polymer backbone, followed by its chemical modification.

Bioconjugation Strategies Employing Di Fmoc L Homocystine Derivatives

Chemoselective Ligation Techniques

Chemoselective ligation refers to the reaction of two mutually and uniquely reactive functional groups in the presence of other potentially reactive functionalities. In the context of Di-Fmoc-L-homocystine, its derivatives, primarily the deprotected and reduced homocysteine, can participate in several powerful ligation techniques.

One of the most prominent techniques is Native Chemical Ligation (NCL) . NCL enables the joining of two unprotected peptide fragments to form a larger peptide or small protein with a native peptide bond at the ligation site bohrium.comsigmaaldrich.com. The reaction typically occurs between a peptide with a C-terminal thioester and another peptide bearing an N-terminal cysteine residue. Homocysteine, the product of this compound reduction, can be utilized in NCL-like strategies. While native cysteine is the canonical N-terminal residue for NCL, the use of homocysteine at the N-terminus of a peptide fragment allows for ligation, resulting in the formation of a homoserine residue at the ligation site after desulfurization.

The key steps and conditions for a typical Native Chemical Ligation reaction involving a homocysteine derivative are summarized below.

StepDescriptionTypical Reagents and Conditions
1. Deprotection & Reduction Removal of Fmoc groups and reduction of the disulfide bond of this compound to yield L-homocysteine.20% piperidine (B6355638) in DMF for Fmoc removal; Dithiothreitol (DTT) or Tris(2-carboxyethyl)phosphine (TCEP) for disulfide reduction.
2. Peptide Synthesis Incorporation of the resulting homocysteine at the N-terminus of a peptide fragment using solid-phase peptide synthesis (SPPS).Standard Fmoc-based SPPS protocols.
3. Ligation Reaction of the N-terminal homocysteine peptide with a peptide containing a C-terminal thioester.Aqueous buffer at neutral pH (e.g., 6.0-7.5), often in the presence of a thiol catalyst like 4-mercaptophenylacetic acid (MPAA).
4. Desulfurization (Optional) Conversion of the homocysteine residue at the ligation site to an alanine (B10760859) residue.Metal-based reagents such as Raney nickel or palladium on carbon (Pd/C) sigmaaldrich.com.

This approach expands the toolkit for protein and peptide synthesis, allowing for the introduction of modifications at specific sites.

Thiol-Mediated Bioconjugation Reactions

The thiol group of homocysteine, generated from this compound, is a potent nucleophile that can readily participate in a variety of bioconjugation reactions. These reactions are often highly efficient and can be performed under mild, biocompatible conditions.

A primary example is the thiol-disulfide exchange . This reaction involves the attack of a thiolate on a disulfide bond, leading to the formation of a new disulfide bond. This is a fundamental reaction for creating cleavable linkages in bioconjugates, which can be advantageous for applications like drug delivery, where the release of a payload is desired under specific reducing conditions, such as those found inside cells nih.gov. The reaction is reversible and its equilibrium can be influenced by the redox environment and the relative concentrations of the reactants medchemexpress.comnih.gov.

Another widely used thiol-mediated reaction is the alkylation of thiols with electrophiles such as maleimides and haloacetamides (e.g., iodoacetamide (B48618) or bromoacetamide). These reactions form stable thioether bonds and are commonly used to attach probes, drugs, or linkers to proteins and peptides at cysteine or homocysteine residues nih.gov. The reaction with maleimides proceeds via a Michael addition and is highly specific for thiols at neutral or slightly acidic pH.

Reaction TypeElectrophilic PartnerResulting LinkageKey Features
Thiol-Disulfide Exchange Disulfide-containing moleculeDisulfideReversible, cleavable under reducing conditions.
Michael Addition Maleimide (B117702)ThioetherStable, highly specific for thiols at pH 6.5-7.5.
Nucleophilic Substitution Haloacetamide (e.g., Iodoacetamide)ThioetherStable, forms a robust covalent bond.

Design and Application of Linker Systems in Conjugate Synthesis

This compound can be envisioned as a source for creating bifunctional linkers. Following deprotection and reduction, the two resulting homocysteine molecules each possess a thiol group, an amino group, and a carboxylic acid group. These functional groups can be selectively modified to generate a variety of linker systems with different properties and applications.

For instance, the amino and carboxyl groups can be used as points of attachment for other chemical entities, while the thiol group is reserved for conjugation to a biomolecule. This allows for the synthesis of heterobifunctional linkers . A common strategy involves protecting the thiol group with a protecting group that can be removed at a later stage, allowing for the sequential modification of the other functional groups.

A key application of such linker systems is in the construction of Antibody-Drug Conjugates (ADCs) nih.govnih.gov. In a typical ADC, a potent cytotoxic drug is linked to a monoclonal antibody that targets a tumor-specific antigen researchgate.net. The linker plays a crucial role in the stability and efficacy of the ADC. Disulfide-based linkers, which can be derived from homocystine, are a class of cleavable linkers that are designed to be stable in circulation but are cleaved in the reducing environment of the tumor cell, releasing the active drug nih.gov.

The design of these linkers can be tailored to include features such as polyethylene (B3416737) glycol (PEG) chains to enhance solubility and pharmacokinetic properties.

Linker ComponentFunctionExample
Reactive Group 1 Attachment to Drug/PayloadCarboxylic acid for amide bond formation.
Spacer Modifies properties (e.g., solubility, length)Polyethylene glycol (PEG).
Cleavable Moiety Payload release mechanismDisulfide bond.
Reactive Group 2 Attachment to BiomoleculeThiol for reaction with maleimide or haloacetamide on the antibody.

Preparation of Targeted Biomolecule Conjugates

The preparation of targeted biomolecule conjugates, such as ADCs, using derivatives of this compound involves a multi-step process that leverages the principles of chemoselective ligation and thiol-mediated reactions. A general workflow would involve the synthesis of a drug-linker construct and its subsequent conjugation to a targeted biomolecule, often an antibody with engineered cysteine or homocysteine residues for site-specific conjugation.

The process for creating a site-specific ADC using a homocystine-derived linker can be outlined as follows:

Synthesis of the Drug-Linker Intermediate: A derivative of this compound is deprotected and reduced. One of the resulting homocysteine molecules is then reacted with a drug molecule, often through its carboxylic acid or amino group, to form a stable bond. The thiol group of this homocysteine is then activated, for example, by converting it into a reactive disulfide (e.g., a pyridyl disulfide).

Preparation of the Targeting Biomolecule: A monoclonal antibody is engineered to contain a reactive thiol group at a specific site. This can be achieved by mutating a specific amino acid to cysteine or by reducing a native interchain disulfide bond under controlled conditions.

Conjugation: The activated drug-linker intermediate is then reacted with the prepared antibody. The thiol group on the antibody attacks the activated disulfide of the linker, resulting in a thiol-disulfide exchange reaction that covalently attaches the drug-linker to the antibody via a cleavable disulfide bond.

Purification and Characterization: The resulting ADC is purified to remove any unconjugated antibody, drug-linker, and other impurities. The final conjugate is then characterized to determine the drug-to-antibody ratio (DAR) and to confirm its purity and activity.

This approach allows for the creation of homogeneous ADCs with a defined number of drug molecules attached to specific sites on the antibody, which can lead to improved therapeutic efficacy and a better safety profile compared to heterogeneously conjugated ADCs nih.gov.

Advanced Analytical and Spectroscopic Characterization in Research

Chromatographic Methodologies for Analysis

Chromatography is a fundamental technique for separating and analyzing complex mixtures. The choice of method for Di-Fmoc-L-homocystine depends on the sample matrix, the required sensitivity, and the specific analytical goal. The presence of the two bulky, nonpolar fluorenylmethoxycarbonyl (Fmoc) groups significantly influences the compound's chromatographic behavior, making it well-suited for reversed-phase and related separation techniques.

High-Performance Liquid Chromatography (HPLC) is a primary method for the analysis of Fmoc-derivatized amino acids. nih.gov The technique offers robust, reproducible, and high-resolution separation. For this compound, reversed-phase HPLC (RP-HPLC) is the most common approach. In this mode, a nonpolar stationary phase (like C18) is used with a polar mobile phase, typically a mixture of water and an organic solvent such as acetonitrile (B52724) or methanol.

The two Fmoc groups provide strong chromophores, allowing for sensitive detection using UV-Vis spectroscopy, commonly at wavelengths around 265 nm. Furthermore, the Fmoc moiety is highly fluorescent, enabling even more sensitive detection with a fluorescence detector (excitation ~265 nm, emission ~315 nm). nih.govdss.go.th Gradient elution, where the proportion of the organic solvent is increased over time, is typically employed to ensure efficient elution and sharp peak shapes for the relatively hydrophobic this compound. The purity of related compounds, such as Fmoc-S-trityl-L-homocysteine, is routinely assessed using HPLC. chemimpex.comanaspec.com

Table 1: Typical HPLC Parameters for Analysis of Fmoc-Derivatized Amino Acids

Parameter Typical Value/Condition
Column Reversed-Phase C18 (e.g., 4.6 x 250 mm, 5 µm)
Mobile Phase A Water with 0.1% Trifluoroacetic Acid (TFA)
Mobile Phase B Acetonitrile with 0.1% Trifluoroacetic Acid (TFA)
Gradient 5% to 95% B over 20-30 minutes
Flow Rate 1.0 mL/min
Detection UV at 265 nm or Fluorescence (Ex: 265 nm, Em: 315 nm)
Column Temperature 25-40 °C

This interactive table summarizes common starting conditions for the HPLC analysis of compounds similar to this compound.

Gas Chromatography (GC) is a powerful technique for separating and analyzing volatile and thermally stable compounds. However, this compound, like other protected amino acids and peptides, is a large, non-volatile molecule with a high molecular weight (712.83 g/mol ) and a high melting point. scbt.com Direct analysis by GC is not feasible as it would require temperatures that would cause thermal decomposition of the molecule before it could vaporize.

While GC can be used for amino acid analysis, it requires a derivatization step to convert the non-volatile amino acids into volatile esters. This multi-step process can be complex and introduce variability. Given the inherent suitability of this compound for HPLC and LC-MS analysis, GC is not a preferred or practical method for its characterization.

Supercritical Fluid Chromatography (SFC) is a chromatographic technique that uses a supercritical fluid, most commonly carbon dioxide, as the mobile phase. SFC combines some of the best features of both gas and liquid chromatography, offering high efficiency and fast separations.

For the analysis of chiral compounds like Nα-Fmoc protected amino acids, SFC has proven to be a highly effective technique, particularly for enantiomeric separations. mdpi.com The use of supercritical CO2 modified with a small amount of an organic solvent (like methanol) allows for the rapid analysis of these compounds on chiral stationary phases. Research comparing SFC and HPLC for the separation of Fmoc-amino acids has shown that SFC can provide superior resolution and significantly faster analysis times. mdpi.com This technique is particularly advantageous due to its reduced consumption of organic solvents, making it a "greener" alternative to HPLC. The principles of ion-exchange chromatography can also apply in SFC mode for these types of separations. mdpi.com

Capillary Electrophoresis (CE) is a high-resolution separation technique that utilizes an electric field to separate analytes in a narrow capillary. Separation is based on differences in the charge-to-mass ratio of the analytes. While native amino acids can be analyzed, derivatization is often used to improve detection sensitivity.

CE coupled with laser-induced fluorescence (LIF) detection is a powerful method for analyzing thiols, including homocysteine, in complex biological samples. nih.gov this compound, with its two fluorescent Fmoc tags and potential charge at appropriate pH values, is an excellent candidate for CE-LIF analysis. This method offers the advantages of extremely high separation efficiency, short analysis times, and minimal sample and reagent consumption. nih.gov

Mass Spectrometry (MS) and Hyphenated Techniques

Mass Spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is an extremely sensitive and specific technique used for identifying unknown compounds, quantifying known materials, and elucidating molecular structure. When combined (hyphenated) with a chromatographic separation method like LC, it becomes one of the most powerful tools in modern analytical chemistry.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the gold standard for the quantification of many small molecules, including amino acids like homocysteine, in complex matrices. nih.govnih.gov This technique combines the separation power of HPLC with the high selectivity and sensitivity of tandem mass spectrometry. thermofisher.cn

In a typical LC-MS/MS workflow for analyzing this compound, the sample would first be injected into an HPLC system for separation, usually on a reversed-phase column. The eluent from the column is then directed into the mass spectrometer's ion source, most commonly an electrospray ionization (ESI) source, which generates gas-phase ions of the analyte.

In the tandem mass spectrometer (e.g., a triple quadrupole), a specific precursor ion corresponding to this compound is selected in the first quadrupole. This precursor ion is then fragmented in a collision cell, and specific, characteristic product ions are monitored in the third quadrupole. This process, known as Selected Reaction Monitoring (SRM) or Multiple Reaction Monitoring (MRM), provides exceptional specificity, as it is highly unlikely that any other compound will have the same retention time, precursor ion mass, and product ion masses. lcms.czsrainstruments.com

Table 2: Projected LC-MS/MS Parameters for this compound Analysis

Parameter Typical Value/Condition
Separation Reversed-Phase UPLC/HPLC
Ionization Mode Electrospray Ionization (ESI), Positive
Precursor Ion (Q1) [M+H]+ = 713.8 m/z
Fragmentation Collision-Induced Dissociation (CID)
Product Ion 1 (Q3) Fragment corresponding to loss of one Fmoc group
Product Ion 2 (Q3) Fragment corresponding to the Fmoc moiety (179.1 m/z)
Detection Mode Selected Reaction Monitoring (SRM)

This interactive table outlines hypothetical but representative parameters for developing a highly specific LC-MS/MS method for this compound.

Table of Mentioned Compounds

Compound Name
This compound
Fmoc-S-trityl-L-homocysteine
Homocysteine
Homocystine
Methanol
Acetonitrile
Trifluoroacetic Acid (TFA)

Ion Mobility Mass Spectrometry (IMS-MS) for Chiral Discrimination

Ion Mobility Mass Spectrometry (IMS-MS) is a powerful analytical technique that separates ions in the gas phase based on their size, shape, and charge. This technique is particularly valuable for the separation of isomers, including enantiomers, which are chiral molecules that are mirror images of each other. While direct IMS-MS analysis of this compound for chiral discrimination is not extensively documented in scientific literature, the principles of the technique as applied to other chiral molecules, particularly Fmoc-derivatized amino acids, provide a strong framework for its potential application.

For chiral discrimination using IMS-MS, a common strategy involves derivatization with a chiral reagent to form diastereomers. These diastereomers, having different three-dimensional structures, can then be separated based on their different mobilities in the gas phase. In the context of this compound, it is itself a chiral molecule. The chiral discrimination would typically apply to a racemic mixture of homocystine that has been derivatized.

Research has demonstrated the successful chiral separation of various amino acids using IMS-MS after derivatization with reagents such as (+)-1-(9-fluorenyl)ethyl chloroformate (FLEC). acs.org This process creates diastereomeric pairs that can be resolved by trapped ion mobility spectrometry (TIMS), a high-resolution variant of IMS. acs.orgnih.gov The separation is often enhanced by the formation of metal ion adducts, which can amplify the subtle structural differences between the diastereomers. acs.org

While this compound is the product of derivatization and not the reagent in this context, the study of its diastereomeric counterpart, Di-Fmoc-D-homocystine, would follow these principles. The expected workflow would involve:

Derivatization of a D,L-homocystine mixture with Fmoc-Cl.

Introduction of the resulting Di-Fmoc-D,L-homocystine into the IMS-MS instrument.

Separation of the diastereomeric ions in the gas phase.

Detection and characterization by mass spectrometry.

The utility of this approach would be significant in fields requiring the analysis of enantiomeric purity of homocystine, an amino acid implicated in various physiological and pathological processes.

Spectroscopic Techniques for Structural and Conformational Elucidation

Spectroscopic techniques are indispensable for the structural and conformational analysis of molecules. For a compound like this compound, a combination of spectroscopic methods would be employed to confirm its identity and study its structure.

Circular Dichroism (CD) spectroscopy is a form of light absorption spectroscopy that measures the difference in the absorption of right- and left-circularly polarized light. It is a powerful tool for studying the stereochemistry of chiral molecules. For Fmoc-derivatized amino acids and peptides, CD spectroscopy provides valuable information about the conformation and secondary structure in solution.

Nuclear Magnetic Resonance (NMR) spectroscopy is one of the most powerful tools for elucidating the structure of organic molecules. For this compound, ¹H and ¹³C NMR would be essential for confirming the covalent structure.

Although a specific, published NMR spectrum for this compound is not available, the expected chemical shifts can be predicted based on the known spectra of L-homocystine and the Fmoc protecting group.

Expected ¹H NMR Spectral Features:

Aromatic Protons: Multiple signals in the aromatic region (typically ~7.2-7.8 ppm) corresponding to the protons of the two fluorenyl groups.

CH and CH₂ Protons of the Fmoc Group: Characteristic signals for the methine and methylene (B1212753) protons of the Fmoc moiety.

Amino Acid Backbone Protons: Signals for the α-protons and β- and γ-methylene protons of the homocystine backbone. The chemical shifts of these protons would be influenced by the presence of the bulky and electron-withdrawing Fmoc groups.

Expected ¹³C NMR Spectral Features:

Carbonyl Carbons: Resonances for the carboxylic acid carbons and the urethane (B1682113) carbonyl carbons of the Fmoc groups.

Aromatic Carbons: Multiple signals corresponding to the carbons of the fluorenyl rings.

Amino Acid Backbone Carbons: Signals for the α, β, and γ carbons of the homocystine structure.

The following table provides a hypothetical overview of the expected NMR data based on related structures.

Functional Group Expected ¹H Chemical Shift (ppm) Expected ¹³C Chemical Shift (ppm)
Fmoc Aromatic7.2 - 7.8120 - 145
Fmoc CH/CH₂4.2 - 4.547, 67
Homocystine α-CH~4.3~53
Homocystine β-CH₂~2.1~30
Homocystine γ-CH₂~2.5~38
Carboxylic Acid C=O-~175
Fmoc Urethane C=O-~156

Note: These are estimated values and actual experimental values may vary.

UV-Visible spectroscopy measures the absorption of ultraviolet and visible light by a compound. The Fmoc group in this compound contains a fluorenyl moiety, which is a strong chromophore. Consequently, this compound is expected to exhibit characteristic UV absorbance peaks.

Studies on other Fmoc-derivatized amino acids and peptides consistently show strong absorbance maxima around 265 nm and 300 nm, which are characteristic of the fluorenyl group. This property is widely used for the quantification of Fmoc-protected compounds, for instance, in monitoring the progress of solid-phase peptide synthesis. The molar extinction coefficient of the Fmoc group is well-established, allowing for accurate concentration measurements.

Compound Type Typical Absorbance Maxima (λmax)
Fmoc-derivatized amino acids~265 nm, ~300 nm

This spectroscopic property is fundamental for any quantitative analysis involving this compound.

Fourier Transform Infrared (FTIR) spectroscopy is used to identify functional groups in a molecule by measuring the absorption of infrared radiation. The FTIR spectrum of this compound would display characteristic absorption bands corresponding to its various functional groups.

Expected FTIR Absorption Bands:

N-H Stretching: Although the amine is derivatized, the urethane N-H may show a stretching vibration around 3300 cm⁻¹.

C-H Stretching: Aromatic and aliphatic C-H stretching vibrations would appear around 3000-3100 cm⁻¹ and 2850-2960 cm⁻¹, respectively.

C=O Stretching: Strong absorption bands for the carbonyl groups of the carboxylic acids and the urethane linkages of the Fmoc groups would be prominent in the region of 1680-1750 cm⁻¹.

C=C Stretching: Aromatic C=C stretching vibrations from the fluorenyl rings would be observed around 1450-1600 cm⁻¹.

S-S Stretching: A weak absorption for the disulfide bond may be present in the 400-500 cm⁻¹ region.

The analysis of these bands would confirm the presence of the key functional moieties within the this compound molecule.

Derivatization Reagents and Protocols for Analytical Enhancement

In the context of analytical chemistry, derivatization is the process of chemically modifying a compound to produce a new compound which has properties that are better suited for analysis. While this compound is itself a derivatized form of L-homocystine, it is not typically used as a derivatization reagent. Instead, reagents like 9-fluorenylmethyl chloroformate (Fmoc-Cl) are used to produce this compound.

The primary purpose of derivatizing L-homocystine with Fmoc-Cl is to:

Introduce a UV-active chromophore: The Fmoc group allows for sensitive detection using UV spectroscopy, which is particularly useful in HPLC analysis.

Improve chromatographic properties: The bulky, nonpolar Fmoc group can enhance the retention and separation of the amino acid in reverse-phase chromatography.

Protect the amino group: In peptide synthesis, the Fmoc group serves as a protecting group for the amine functionality, preventing it from participating in unwanted side reactions. lgcstandards.com

The derivatization protocol typically involves reacting L-homocystine with Fmoc-Cl in a basic aqueous solution, often a borate (B1201080) buffer, at room temperature. The reaction is usually rapid and results in the formation of the di-substituted product, this compound.

While this compound is the product of such a derivatization, other homocysteine derivatives with different protecting groups, such as Fmoc-S-trityl-L-homocysteine, are commercially available and used as building blocks in peptide synthesis. chemimpex.comanaspec.comchemimpex.com These compounds are crucial for incorporating homocysteine residues into peptide chains, which can be important for studying the effects of this amino acid in biological systems or for creating peptides with specific structural features.

Fluorenylmethyl Chloroformate (Fmoc-Cl) in Amino Acid Profiling

Fluorenylmethyl Chloroformate (Fmoc-Cl) is a widely used derivatizing agent in amino acid analysis. semanticscholar.org Its primary function is to react with the primary and secondary amino groups of amino acids to form stable, highly fluorescent derivatives. nih.gov This process, known as precolumn derivatization, significantly enhances the detectability of amino acids in complex biological samples when using High-Performance Liquid Chromatography (HPLC). nbinno.com

The reaction with Fmoc-Cl attaches the highly apolar Fmoc group to the amino acid. This modification serves two key purposes in analysis. First, the fluorenyl group is a strong chromophore and fluorophore, allowing for sensitive detection using UV or fluorescence detectors. nih.gov Second, the addition of the bulky, nonpolar Fmoc group facilitates the separation of the derivatized amino acids on reversed-phase HPLC columns. nih.gov This allows for the accurate quantification of amino acids from minute amounts of tissue or other biological fluids. nih.gov

In the context of L-homocystine, Fmoc-Cl reacts with both of the free amino groups in the dimeric molecule to yield this compound. This derivatization is essential not only for analytical profiling but is also a key step in solid-phase peptide synthesis, where Fmoc serves as a protecting group. advancedchemtech.comchemimpex.com The mild cleavage conditions required to remove the Fmoc group are advantageous for preserving the integrity of the synthesized peptide. nbinno.com

A key advantage of using Fmoc-Cl is the stability of the resulting derivatives and the ability to remove excess reagent and byproducts, which minimizes interference during chromatographic analysis. nih.gov The method provides high selectivity and sensitivity, making it a cornerstone technique for amino acid profiling in various research settings. nih.gov

Ortho-Phthaldialdehyde (OPA) and Chiral Thiols for Enantioseparation

Ortho-Phthaldialdehyde (OPA) is another prominent derivatizing agent used for the analysis of primary amines, including amino acids. The reaction of OPA with an amino acid requires the presence of a thiol, which acts as a nucleophile, to form a highly fluorescent isoindole derivative. mdpi.com This reaction is rapid and allows for the sensitive detection of amino acids using fluorescence detectors. nih.gov

A significant application of this method is in the field of enantioseparation—the separation of chiral isomers (enantiomers). nih.gov By using a chiral thiol, such as N-acetyl-L-cysteine (NAC) or N-isobutyryl-L-cysteine (IBLC), the OPA reaction with a racemic or enantiomerically impure amino acid mixture produces diastereomeric derivatives. mdpi.comnih.gov These diastereomers possess different physicochemical properties and can be separated using standard reversed-phase HPLC. nih.gov This "indirect" method allows for the determination of the enantiomeric purity of amino acids. nih.gov

The primary drawback of OPA derivatization is the limited stability of the resulting isoindole products. nih.govresearchgate.net To overcome this, automated precolumn derivatization procedures are often employed, where the reaction is performed immediately before injection into the HPLC system, minimizing derivative degradation. nih.gov This technique is a powerful tool for resolving enantiomers in complex samples and can be applied to determine the enantiomeric composition of homocystine.

Phenylisothiocyanate Derivatization in Amino Acid Analysis

Phenylisothiocyanate (PITC) is a classical reagent used for the precolumn derivatization of amino acids for HPLC analysis. cerealsgrains.orgspringernature.com This method, often referred to as the Pico-Tag method, is based on the chemistry of the Edman degradation of peptides. PITC reacts with the primary and secondary amino groups of amino acids to form phenylthiocarbamyl (PTC) derivatives. springernature.com

These PTC-amino acids are stable and can be readily separated by reversed-phase HPLC and detected by their UV absorbance, typically at 254 nm. springernature.com The technique is highly reproducible and allows for the routine detection of amino acids at the picomole level, making it suitable for analyzing protein hydrolysates from very small samples. nih.gov

The PITC derivatization method provides a reliable alternative to traditional ion-exchange chromatography for amino acid analysis. nih.gov It offers the advantage of using non-corrosive buffers and achieving complete separation of hydrolysate amino acids in a relatively short analysis time. cerealsgrains.org While the procedure can be sensitive to the presence of salts and may require carefully controlled drying steps, optimized protocols have been developed to enhance its reliability and ease of use. nih.gov This method is well-suited for determining the amino acid composition of proteins and peptides, including the quantification of L-homocystine following sample hydrolysis. oup.com

Comparison of Derivatization Reagents for Amino Acid Analysis
ReagentPrinciple of DerivatizationDetection MethodKey Application
Fluorenylmethyl Chloroformate (Fmoc-Cl)Reacts with amino groups to form stable, apolar Fmoc-amino acid derivatives. nih.govFluorescence, UVSensitive quantification and amino acid profiling; used in peptide synthesis. nih.govnbinno.com
Ortho-Phthaldialdehyde (OPA) / Chiral ThiolReacts with primary amino groups in the presence of a chiral thiol to form fluorescent, diastereomeric isoindole derivatives. mdpi.comnih.govFluorescenceEnantioseparation and determination of enantiomeric purity. nih.gov
Phenylisothiocyanate (PITC)Reacts with amino groups to form stable phenylthiocarbamyl (PTC) derivatives. springernature.comUVAmino acid composition analysis of protein/peptide hydrolysates. nih.govoup.com

Computational and Theoretical Investigations

Molecular Dynamics Simulations of Self-Assembly Phenomena

Molecular dynamics (MD) simulations have become an indispensable tool for investigating the spontaneous organization of molecules into ordered structures. acs.org For Fmoc-peptide systems, MD simulations have elucidated the fundamental driving forces behind their self-assembly into nanostructures like fibrils and nanotubes. nih.govresearchgate.net

While direct MD simulation studies on Di-Fmoc-L-homocystine are not readily found, research on similar molecules, such as Fmoc-diphenylalanine (Fmoc-FF), offers a robust model for its anticipated behavior. researchgate.netjlu.edu.cn In simulations of Fmoc-FF, the molecules, initially dispersed in an aqueous solution, rapidly self-assemble into well-ordered cylindrical nanostructures. researchgate.netjlu.edu.cn The primary driving forces identified in these simulations are π-π stacking interactions between the aromatic fluorenyl rings of the Fmoc groups. jlu.edu.cn Computational analyses, such as the radial distribution function (RDF), confirm a typical π-π interaction distance and reveal common stacking geometries like T-shaped and Herringbone structures. jlu.edu.cn

Furthermore, simulations have highlighted the role of hydrogen bonding and the formation of water bridges between peptide molecules in stabilizing the self-assembled aggregates. jlu.edu.cn It is highly probable that this compound would exhibit similar self-assembly mechanisms, driven by the strong aromatic interactions of its two Fmoc groups, and further stabilized by hydrogen bonding involving the carboxyl groups and the homocystine backbone. The disulfide bond in the homocystine core would introduce a unique conformational constraint compared to linear dipeptides, which could influence the packing and morphology of the resulting nanostructures.

Table 1: Key Intermolecular Interactions in the Self-Assembly of Fmoc-Dipeptides Identified Through Molecular Dynamics Simulations.

Interaction TypeContributing MoietiesRole in Self-Assembly
π-π StackingFluorenyl rings of Fmoc groupsPrimary driving force for aggregation
Hydrogen BondingCarboxyl and amide groupsStabilization of the assembled structure
Hydrophobic InteractionsAromatic and aliphatic side chainsContribution to the core packing
Water BridgesWater molecules and polar groupsFurther stabilization of the aggregate

This table is based on findings from simulations of Fmoc-diphenylalanine and other Fmoc-dipeptides.

Structure-Activity Relationship (SAR) Studies for Analogs and Probes

Structure-activity relationship (SAR) studies are crucial for understanding how the chemical structure of a molecule influences its biological activity or functional properties. For Fmoc-derivatized peptides, SAR studies have often focused on their potential as cytotoxic agents or in the formation of functional biomaterials.

Direct SAR studies on this compound are not prevalent in the literature. However, research on related Fmoc-cysteine derivatives provides a useful parallel. nih.govsigmaaldrich.com Cysteine, being structurally similar to homocysteine (differing by one methylene (B1212753) group in the side chain), suggests that their Fmoc-derivatives might share some functional characteristics. Studies on Fmoc-cysteine derivatives have been instrumental in optimizing protocols for solid-phase peptide synthesis, indicating the influence of different protecting groups on reactivity and stability. nih.govsigmaaldrich.com

Furthermore, fluorescent probes have been developed for the specific detection of cysteine, and understanding their sensing mechanisms can inform the design of probes based on other amino acids. magtech.com.cnnih.govresearchgate.net The development of such probes often involves modifying the amino acid in a way that a fluorescent signal is produced upon a specific chemical reaction, such as the Michael addition to an acrylate (B77674) group. nih.gov Analogously, this compound could potentially serve as a scaffold for the development of novel probes, where the disulfide bond or the homocystine structure itself could be exploited for specific recognition events. The design of such probes would inherently rely on a deep understanding of the structure-activity relationships of the homocystine moiety and the influence of the bulky Fmoc groups.

Modeling of Intermolecular Interactions at Interfaces (e.g., Phospholipid Monolayers)

The behavior of molecules at interfaces, such as between water and a lipid membrane, is critical for many biological processes and the development of drug delivery systems. The Langmuir monolayer technique, combined with molecular dynamics simulations, has been effectively used to study the interactions of various molecules with model phospholipid membranes. nih.govnih.govosti.gov

While there is no specific research modeling the interaction of this compound with phospholipid monolayers, studies on the interactions of phospholipids (B1166683) themselves and with other amphiphilic molecules provide a theoretical framework. nih.govnih.gov These studies reveal that lateral headgroup interactions, which can be either repulsive or attractive, are key determinants of the packing and stability of the monolayer. nih.gov The nature of these interactions is influenced by factors such as temperature and the chemical structure of the headgroups. nih.gov

For a molecule like this compound, its interaction with a phospholipid monolayer would likely be governed by a combination of hydrophobic and electrostatic forces. The two bulky, hydrophobic Fmoc groups would likely favor insertion into the hydrophobic acyl chain region of the monolayer. The central homocystine core, with its carboxyl groups, would likely reside near the polar headgroup region of the phospholipids. The precise orientation and depth of penetration would depend on the specific phospholipid composition of the monolayer and the surrounding aqueous environment. Computational modeling could predict the most energetically favorable arrangement and provide insights into how this compound might alter the organization and physical properties of the membrane.

Table 2: Dominant Intermolecular Forces in Amino Acid and Peptide Interactions.

ForceDescriptionRelevance to this compound
Electrostatic InteractionsAttraction or repulsion between charged groups.The carboxyl groups can participate in electrostatic interactions.
Hydrogen BondingInteraction between a hydrogen atom and an electronegative atom like oxygen or nitrogen.Important for stabilizing secondary structures and interactions with water.
Van der Waals ForcesWeak, short-range electrostatic attractive forces between uncharged molecules.Contribute to the overall packing and stability of self-assembled structures.
Hydrophobic InteractionsThe tendency of nonpolar molecules to aggregate in aqueous solution.The Fmoc groups would drive hydrophobic collapse and interaction with nonpolar environments.

This table outlines general principles of intermolecular forces relevant to amino acids and peptides. science.govnih.govyoutube.comidc-online.comyoutube.com

Prediction of Supramolecular Chirality in Peptide Assemblies

Chirality is a fundamental property in biological systems, and the transfer of chirality from the molecular to the supramolecular level is a key aspect of self-assembly. nih.govinta-csic.esacs.org The chirality of the constituent amino acids can dictate the handedness of the resulting nanostructures, such as twisted nanofibers or helical nanotubes. nih.gov

Specific predictions of the supramolecular chirality of this compound assemblies are not available. However, extensive research on other chiral Fmoc-peptides and peptide amphiphiles demonstrates that the chirality of the amino acid building blocks directly influences the chirality of the self-assembled structures. nih.govrsc.org For instance, the self-assembly of enantiomeric peptides can lead to nanostructures with opposite handedness. nih.gov

Circular dichroism (CD) spectroscopy is a key experimental technique used to probe the chirality of these assemblies. nih.gov An increase in the CD signal is often observed during the self-assembly process, indicating the formation of a chiral supramolecular structure. nih.gov Computational simulations can complement these experimental findings by providing a detailed picture of the molecular packing and the origin of the observed supramolecular chirality. nih.govnih.gov Given that this compound is derived from L-homocystine, it is expected that its self-assembled structures would exhibit a distinct supramolecular chirality, which could be predicted and analyzed using computational modeling in conjunction with experimental techniques. The inherent C2 symmetry of the molecule, due to the disulfide linkage of two identical L-homocystine units, would likely lead to unique and well-defined chiral packing arrangements.

Future Directions and Emerging Research Frontiers

Development of Novel Synthetic Routes for Homocystine-Based Scaffolds

The synthesis of peptides and other biomolecules is a cornerstone of chemical biology and drug discovery. The development of novel and efficient synthetic routes for incorporating homocystine into various molecular scaffolds is a critical area of ongoing research. Current solid-phase peptide synthesis (SPPS) techniques have been optimized for standard amino acids, but the unique characteristics of homocystine present both challenges and opportunities for innovation.

One promising direction is the exploration of chemoenzymatic strategies for the synthesis of homocystine-containing peptides. The use of enzymes, such as ligases, in conjunction with traditional chemical synthesis could offer improved stereoselectivity and milder reaction conditions, reducing the risk of side reactions and racemization. For instance, the enzymatic synthesis of S-adenosyl-l-homocysteine from racemic homocysteine thiolactone highlights the potential of biocatalysis in this area rsc.org.

Furthermore, the development of novel protecting group strategies tailored for homocystine is an active area of investigation. While the Fmoc group is widely used, the exploration of alternative or complementary protecting groups could provide greater flexibility in the synthesis of complex, multifunctional molecules. This includes the design of protecting groups that can be removed under highly specific and orthogonal conditions, allowing for the selective modification of different parts of a molecule.

The synthesis of cyclic peptides and other constrained scaffolds based on homocystine is another exciting frontier. Cystine-knot peptides, which contain a rigid structural core formed by multiple disulfide bonds, are known for their exceptional stability mdpi.com. Applying similar principles to homocystine-containing peptides could lead to the development of novel therapeutic candidates with enhanced resistance to proteolysis and improved pharmacokinetic properties.

A summary of emerging synthetic strategies is presented in the table below:

Synthetic StrategyDescriptionPotential Advantages
Chemoenzymatic SynthesisCombination of chemical and enzymatic methods for peptide bond formation.High stereoselectivity, mild reaction conditions, reduced side reactions.
Novel Protecting GroupsDevelopment of new protecting groups for the thiol and amino functionalities of homocystine.Increased orthogonality, greater synthetic flexibility, access to more complex molecules.
Homocystine-Based ScaffoldsDesign and synthesis of cyclic and constrained peptides incorporating homocystine.Enhanced stability, improved proteolytic resistance, novel therapeutic potential.
Thiolactone ChemistryUtilization of homocysteine thiolactone as a reactive intermediate for peptide synthesis. nih.govmdpi.comCan form activated species for efficient peptide bond formation.

Advanced Applications in Bio-Orthogonal Ligation and Chemical Probe Design

Bio-orthogonal chemistry refers to chemical reactions that can occur inside of living systems without interfering with native biochemical processes wikipedia.org. This powerful set of tools has revolutionized the study of biomolecules in their native environment. The unique chemical properties of homocystine and its derivatives make them attractive candidates for the development of novel bio-orthogonal ligation strategies and chemical probes.

One area of active research is the use of homocystine derivatives in thiol-ene and thiol-yne "click" reactions. These reactions are highly efficient and can be performed under mild, biocompatible conditions. For example, S-allyl-homocysteine can be incorporated into proteins and subsequently modified through photo-induced thiol-ene coupling mdpi.com. This allows for the site-specific labeling of proteins with fluorescent dyes, affinity tags, or other molecular probes.

Expressed protein ligation (EPL) is another powerful technique for the semisynthesis of proteins. This method typically relies on an N-terminal cysteine residue to catalyze the ligation reaction. Recent research has explored the use of homocysteine as a surrogate for cysteine in EPL, which can then be converted to methionine after ligation nih.gov. This expands the scope of EPL and allows for the introduction of modifications at methionine residues, which are less common than cysteine.

The design of chemical probes based on homocystine is also a promising area of research. The disulfide bond of homocystine can be designed to be cleaved in response to specific biological stimuli, such as changes in redox potential or the presence of certain enzymes. This "triggerable" feature can be exploited to develop probes that are activated only in specific cellular compartments or in the presence of a particular disease state.

Future applications in this area are summarized in the following table:

ApplicationDescriptionPotential Impact
Thiol-Ene/Yne Click ChemistryUtilization of homocystine derivatives for bio-orthogonal labeling of biomolecules.Site-specific protein modification, development of advanced imaging agents.
Expressed Protein LigationUse of homocysteine as a cysteine surrogate in the semisynthesis of proteins. nih.govExpansion of the EPL toolkit, site-specific modification at methionine residues.
Triggerable Chemical ProbesDesign of homocystine-based probes that are activated by specific biological stimuli.Development of novel diagnostic tools, targeted drug delivery systems.
Orthogonal BioconjugationUsing alkyl thianthrenium salts for the modification of cysteine-containing peptides and proteins. nih.govEnables multifaceted bioconjugation with a variety of functional molecules.

Innovations in High-Throughput Analytical Methodologies for Complex Systems

The increasing complexity of biological research and the demand for personalized medicine necessitate the development of high-throughput analytical methods for the rapid and sensitive detection of biomolecules. The analysis of homocystine and its derivatives in complex biological matrices presents unique challenges that are being addressed by innovative analytical technologies.

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) has emerged as a powerful tool for the simultaneous measurement of homocysteine and cysteine in biological fluids nih.gov. This technique offers high sensitivity and specificity, allowing for the accurate quantification of these important biomarkers in clinical diagnostics. Further advancements in LC-MS/MS, such as the development of novel derivatization reagents and improved chromatographic separations, are expected to enhance the throughput and performance of these assays.

Native mass spectrometry is another promising technique for the characterization of non-covalent protein-peptide complexes. This method allows for the study of intact biomolecular assemblies, providing valuable information about their stoichiometry, stability, and interactions. High-throughput native MS platforms, coupled with techniques like capillary zone electrophoresis, are being developed for the rapid screening of peptide-protein interactions, which is crucial for drug discovery and development nih.gov.

Furthermore, the development of multiplexed assays that can simultaneously measure multiple biomarkers, including homocysteine, is a key area of research. These assays, often based on mass spectrometry, can provide a more comprehensive picture of the metabolic state of a biological system and are particularly valuable for newborn screening and the diagnosis of metabolic disorders oup.com.

Key analytical innovations are highlighted in the table below:

Analytical MethodologyDescriptionAdvantages
LC-MS/MSLiquid chromatography-tandem mass spectrometry for the quantification of homocysteine. nih.govHigh sensitivity, high specificity, simultaneous measurement of multiple analytes.
Native Mass SpectrometryAnalysis of intact biomolecular complexes to study non-covalent interactions. nih.govProvides information on stoichiometry, stability, and binding dynamics.
Multiplexed AssaysSimultaneous measurement of multiple biomarkers in a single analysis. oup.comHigh-throughput screening, comprehensive metabolic profiling.

Computational Approaches for Rational Design of Homocystine-Containing Biomolecules

Computational modeling and simulation have become indispensable tools in modern chemistry and biology. These approaches allow for the rational design of novel biomolecules with desired properties, saving time and resources compared to traditional trial-and-error methods. The application of computational techniques to the design of homocystine-containing biomolecules is a rapidly growing area of research.

Computational protein design algorithms can be used to design novel proteins and peptides with specific functions. These algorithms can be used to identify optimal sequences for creating new protein-protein interfaces or for designing enzymes with altered substrate specificity nih.govresearchgate.net. For instance, computational methods have been successfully used to design cysteine-less protein variants with enhanced stability and activity, a principle that can be extended to homocystine-containing proteins nih.gov.

Quantum mechanics (QM) calculations can be used to study the electronic properties of homocystine and to model chemical reactions involving this amino acid. These calculations can provide a detailed understanding of reaction mechanisms and can be used to predict the reactivity of different functional groups. This information is valuable for the design of new chemical probes and bio-orthogonal ligation reactions.

Emerging computational approaches are summarized below:

Computational ApproachDescriptionApplications
Molecular Dynamics (MD) SimulationsSimulation of the motion of atoms and molecules to study the dynamics of biomolecules.Predicting the effect of homocystine incorporation on protein structure and stability.
Protein Design AlgorithmsComputational methods for designing novel proteins and peptides with desired functions. nih.govresearchgate.netCreating new protein-protein interactions, engineering enzyme specificity.
Quantum Mechanics (QM) CalculationsCalculation of the electronic structure of molecules to study chemical reactions.Understanding reaction mechanisms, predicting reactivity for probe design.
Virtual ScreeningComputational screening of large libraries of molecules to identify potential drug candidates.Identifying beneficial mutants of engineered proteins. nih.gov

Q & A

Basic Research Questions

Q. What are the standard protocols for synthesizing and characterizing Di-Fmoc-L-homocystine in academic settings?

  • Methodological Answer : Synthesis typically involves Fmoc protection of L-homocystine under anhydrous conditions, followed by purification via reverse-phase HPLC. Characterization requires nuclear magnetic resonance (NMR) for structural confirmation (e.g., 1^1H and 13^{13}C spectra) and mass spectrometry (MS) for molecular weight validation. Ensure reaction intermediates are rigorously analyzed to confirm purity (>95%) and avoid disulfide bond scrambling. Experimental details must align with journal guidelines for reproducibility, including solvent systems, temperature control, and inert atmosphere conditions .

Q. How should researchers handle and store this compound to maintain stability?

  • Methodological Answer : Store lyophilized this compound at -20°C in airtight, light-protected containers under nitrogen to prevent oxidation and moisture absorption. Prior to use, dissolve the compound in dimethyl sulfoxide (DMSO) or dimethylformamide (DMF) under argon. Regularly monitor purity via HPLC, especially after prolonged storage, as Fmoc groups may hydrolyze under acidic or humid conditions .

Q. What analytical techniques are critical for verifying the structural integrity of this compound?

  • Methodological Answer : Combine orthogonal methods:

  • NMR : Confirm stereochemistry and Fmoc-group integrity.
  • High-Resolution MS : Validate molecular ion peaks (e.g., [M+H]+^+).
  • Circular Dichroism (CD) : Assess chiral purity if racemization is suspected.
  • Thin-Layer Chromatography (TLC) : Monitor reaction progress and byproduct formation.
    Cross-reference spectral data with published benchmarks to resolve ambiguities .

Advanced Research Questions

Q. How can researchers resolve contradictory data in disulfide bond formation studies using this compound?

  • Methodological Answer : Contradictions often arise from oxidation conditions or competing side reactions. Systematically vary parameters such as:

  • Oxidizing agents (e.g., air vs. H2_2O2_2).
  • pH (neutral vs. alkaline).
  • Solvent polarity (DMF vs. aqueous buffers).
    Use kinetic studies (UV-Vis monitoring at 250–280 nm) to track disulfide formation rates. Compare results with computational models (e.g., DFT calculations) to identify thermodynamic vs. kinetic control pathways .

Q. What experimental design considerations optimize this compound’s incorporation into peptide-based drug delivery systems?

  • Methodological Answer : Design experiments to evaluate:

  • Solubility : Test in aqueous/organic solvent mixtures.
  • Stability : Assess under physiological pH (e.g., 7.4) and temperature (37°C).
  • Conjugation Efficiency : Quantify via LC-MS after coupling reactions.
    Include controls with unprotected homocystine to isolate Fmoc-specific effects. Use fractional factorial designs to minimize resource expenditure while maximizing data robustness .

Q. How should researchers address low yields during this compound-mediated crosslinking in hydrogel synthesis?

  • Methodological Answer : Low yields may stem from steric hindrance or competing hydrolysis. Mitigate by:

  • Optimizing molar ratios (e.g., 1.2:1 crosslinker-to-polymer ratio).
  • Using coupling agents (e.g., HATU or EDC/NHS).
  • Reducing water content (<5% v/v) in reaction mixtures.
    Characterize hydrogels via rheometry and SEM to correlate yield with mechanical properties. Document all variables in a supplementary data table (e.g., Table 1) for transparency .

Data Management and Reproducibility

Q. What documentation standards ensure reproducibility of this compound-based studies?

  • Methodological Answer : Follow the Beilstein Journal of Organic Chemistry’s guidelines:

  • Primary Data : Include raw NMR/MS files and HPLC chromatograms.
  • Experimental Protocols : Specify batch numbers, equipment calibration details, and environmental conditions (e.g., humidity).
  • Statistical Analysis : Report confidence intervals for quantitative measurements (e.g., ±SD for triplicate runs).
    Use open-access repositories (e.g., Zenodo) to archive datasets, ensuring long-term accessibility .

Q. How can researchers validate unexpected reactivity observed in this compound derivatives?

  • Methodological Answer : Conduct control experiments to rule out artifacts:

  • Isolate intermediates at each synthetic step.
  • Test under inert vs. aerobic conditions to identify oxidation-sensitive pathways.
  • Collaborate with computational chemists to model reaction mechanisms (e.g., Gaussian or ORCA software).
    Publish negative results in supplementary materials to aid community troubleshooting .

Ethical and Safety Considerations

Q. What safety protocols are essential when handling this compound in laboratory settings?

  • Methodological Answer :

  • Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles.
  • Ventilation : Use fume hoods for weighing and dissolving to avoid inhalation.
  • Waste Disposal : Neutralize acidic/basic byproducts before disposal.
    Document all incidents (e.g., spills, exposure) in lab safety logs and review annually .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.